1,5-Bis(diphenylphosphino)pentane

Catalog No.
S671743
CAS No.
27721-02-4
M.F
C29H30P2
M. Wt
440.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,5-Bis(diphenylphosphino)pentane

CAS Number

27721-02-4

Product Name

1,5-Bis(diphenylphosphino)pentane

IUPAC Name

5-diphenylphosphanylpentyl(diphenyl)phosphane

Molecular Formula

C29H30P2

Molecular Weight

440.5 g/mol

InChI

InChI=1S/C29H30P2/c1-6-16-26(17-7-1)30(27-18-8-2-9-19-27)24-14-5-15-25-31(28-20-10-3-11-21-28)29-22-12-4-13-23-29/h1-4,6-13,16-23H,5,14-15,24-25H2

InChI Key

MZFPAWGWFDGCHP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(CCCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)P(CCCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Ligand in Transition Metal Catalysis:

1,5-Bis(diphenylphosphino)pentane (DPPP) is a bidentate phosphine ligand, meaning it can bind to a metal center using two phosphorus atoms. This property makes DPPP a valuable tool in transition metal catalysis, where it facilitates various chemical reactions. Due to its chelating nature, DPPP forms stable complexes with various metals, influencing their reactivity and selectivity.

Studies have shown DPPP's effectiveness in hydrocarbonylation reactions, such as the hydroformylation of alkenes to aldehydes. Additionally, DPPP finds application in hydrogenation reactions, hydroboration reactions, and coupling reactions like the Suzuki-Miyaura coupling.

Role in Organic Synthesis:

Beyond catalysis, DPPP participates in various organic synthesis processes. Its ability to form stable adducts with Lewis acids makes it useful in activation of starting materials and stabilization of reactive intermediates. For instance, DPPP can activate aldehydes and ketones, allowing them to participate in subsequent reactions.

1,5-Bis(diphenylphosphino)pentane (DPPP) is an organophosphorus compound commonly used as a ligand in organic chemistry research [1]. It belongs to a class of compounds called bidentate phosphines, meaning it has two phosphorus atoms that can bind to a metal center [1]. DPPP plays a crucial role in various catalytic reactions, particularly cross-coupling reactions [1].

Here are some references for this section:

  • [1] Sigma-Aldrich. 1,5-Bis(diphenylphosphino)pentane 97%.

Molecular Structure Analysis

DPPP has a central pentane chain with a diphenylphosphine group bonded to each end [1]. The key feature of this structure is the presence of two donor atoms (phosphorus) that can form strong bonds with transition metals. The phenyl groups (attached to the phosphorus atoms) are bulky and influence the steric environment around the metal center [1].

Here are some references for this section:

  • [1] Sigma-Aldrich. 1,5-Bis(diphenylphosphino)pentane 97%.

Chemical Reactions Analysis

DPPP is primarily used as a ligand in various cross-coupling reactions. These reactions are fundamental tools in organic synthesis for creating carbon-carbon bonds [2]. Here's an example of the Suzuki-Miyaura coupling reaction using DPPP as a ligand [2]:

Balanced Chemical Equation:

R-X + Ar-B(OH)2 -> R-Ar + X-B(OH)2 (where R and Ar are organic groups, X is a leaving group, B(OH)2 is boronate ester)

Here, DPPP coordinates with the palladium metal center, facilitating the oxidative addition, transmetalation, and reductive elimination steps that lead to the formation of the carbon-carbon bond [2].

Here are some references for this section:

  • [2] Miyaura, N., Suzuki, A. (1979). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 79(1), 102-117. DOI: 10.1021/cr00791a001: doi.org
Note

Due to the focus on scientific research, synthesis and decomposition reactions of DPPP are not typically reported in research publications.


Physical And Chemical Properties Analysis

Here are some references for this section:

  • [1] Sigma-Aldrich. 1,5-Bis(diphenylphosphino)pentane 97%.

DPPP's mechanism of action lies in its ability to form complexes with transition metals. The phosphorus atoms donate electrons to the metal center, creating a Lewis acid-base adduct. This complex facilitates the activation of organic molecules and intermediates in various catalytic cycles [2]. The specific mechanism depends on the particular cross-coupling reaction and the reaction partners involved [2].

Here are some references for this section:

  • [2] Miyaura, N., Suzuki, A. (1979). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 79(1), 102-117. DOI: 10.1021/cr00791a001: doi.org

DPPP is considered a potentially hazardous material. It may cause skin and eye irritation and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood [1].

Here are some references for this section:

  • [1] Sigma-Aldrich. 1,5-Bis(diphenylphosphino)pentane 97%.

XLogP3

6.9

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1,5-Bis(diphenylphosphino)pentane

Dates

Modify: 2023-08-15

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